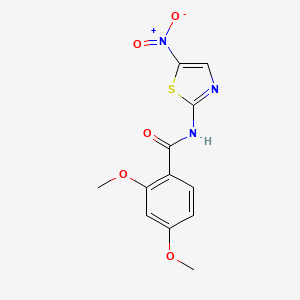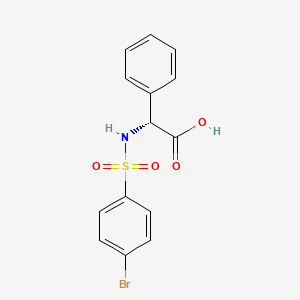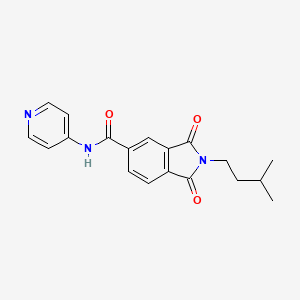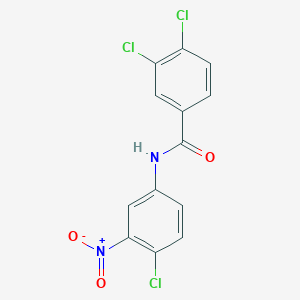
2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide: is a chemical compound with the following properties:
Molecular Formula: CHNOS
Molecular Weight: 279.276 g/mol
CAS Number: 64724-86-3
Preparation Methods
Synthetic Routes:: The synthetic route to this compound involves the condensation of 2,4-dimethoxybenzoic acid with 5-nitro-2-thiazolamine. The reaction proceeds through an amide bond formation. Detailed reaction conditions and mechanisms are available in the literature .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. it is synthesized in research laboratories for various applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group (NO) can undergo oxidation reactions.
Reduction: Reduction of the nitro group to an amino group (NH) is possible.
Substitution: The thiazole ring can undergo substitution reactions.
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, thiols).
- Reduction of the nitro group yields the corresponding amino compound.
- Substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in heterocyclic chemistry.
- Limited information is available, but its potential as a pharmacophore warrants further exploration.
- May exhibit biological activity due to its unique structure.
- Not widely used in industry due to its rarity and limited availability.
Mechanism of Action
The exact mechanism of action remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is relatively uncommon, it shares structural features with other compounds, such as 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide . its uniqueness lies in the combination of methoxy groups, the nitro substituent, and the thiazole ring.
Properties
Molecular Formula |
C12H11N3O5S |
|---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11N3O5S/c1-19-7-3-4-8(9(5-7)20-2)11(16)14-12-13-6-10(21-12)15(17)18/h3-6H,1-2H3,(H,13,14,16) |
InChI Key |
KZHZSASVRHYBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11021459.png)


![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B11021469.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-1-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11021473.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B11021482.png)
![1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021487.png)
![2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B11021492.png)

![Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11021498.png)
![3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11021502.png)


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11021521.png)
